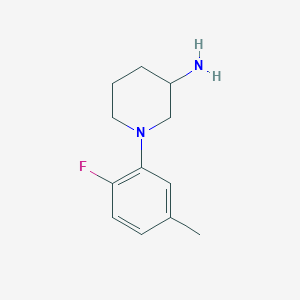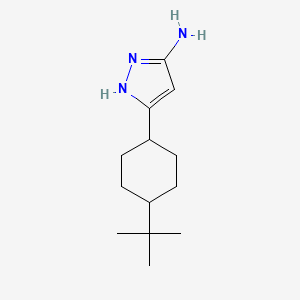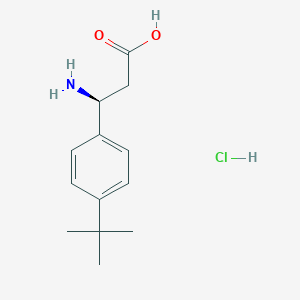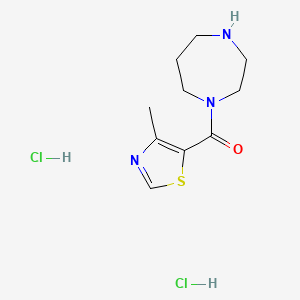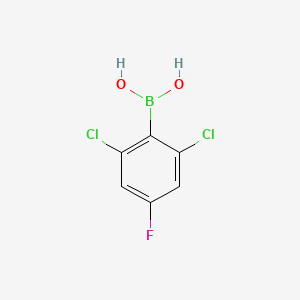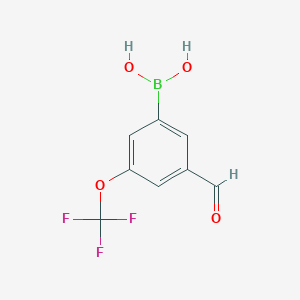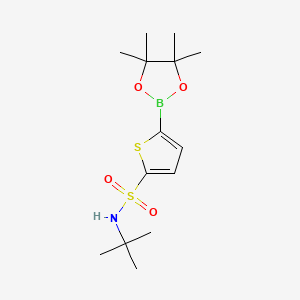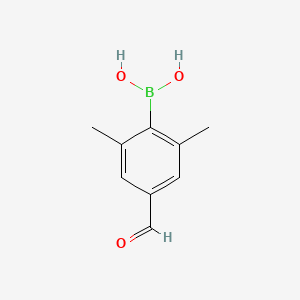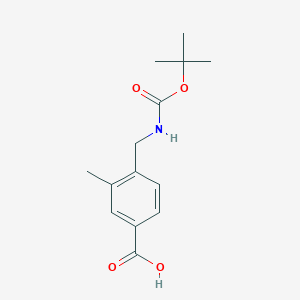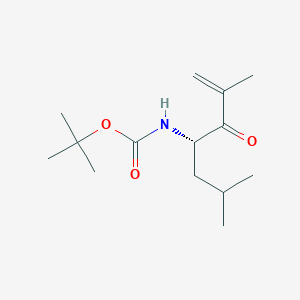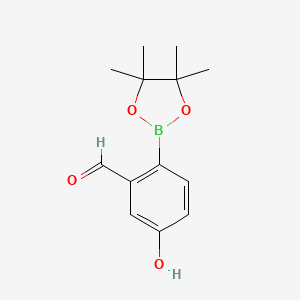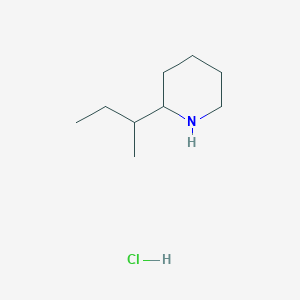
2-(Butan-2-yl)piperidine hydrochloride
Overview
Description
2-(Butan-2-yl)piperidine hydrochloride is a chemical compound with the molecular formula C10H21ClN. It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular weight of 2-(Butan-2-yl)piperidine hydrochloride is 177.71 g/mol. The InChI code is 1S/C9H19N.ClH/c1-3-8(2)9-6-4-5-7-10-9;/h8-10H,3-7H2,1-2H3;1H .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific reactions for 2-(Butan-2-yl)piperidine hydrochloride are not mentioned in the available resources.Physical And Chemical Properties Analysis
2-(Butan-2-yl)piperidine hydrochloride is a powder at room temperature .Scientific Research Applications
Neuropharmacology and Alzheimer's Disease
2-(Butan-2-yl)piperidine hydrochloride derivatives, such as donepezil, a piperidine derivative, have been extensively studied for their neuropharmacological applications. Donepezil is a central acetylcholinesterase inhibitor approved for treating mild-to-moderate Alzheimer's disease. It demonstrates significant improvement in cognition, global function, and activities of daily living in patients with Alzheimer's and vascular dementia. The therapeutic levels are achieved with doses of 5 – 10 mg/day, indicating its efficient oral absorption and long elimination half-life, which support once-daily dosing (Román & Rogers, 2004).
Organic Synthesis and N-Heterocycles
The compound's derivatives have found significant use in organic synthesis, particularly in the stereoselective synthesis of amines and N-heterocycles. Research focusing on chiral sulfinamides, closely related to 2-(Butan-2-yl)piperidine, demonstrates its utility in generating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial for synthesizing natural products and therapeutically relevant molecules (Philip et al., 2020).
Bioactive Compound Production
The role of 2-(Butan-2-yl)piperidine derivatives in the biosynthesis of bioactive compounds, particularly in relation to endophytes from the Piper spp., underscores its importance in natural product chemistry. Endophytes producing piperidine and piperine alkaloids showcase potential therapeutic benefits, emphasizing the need for further research into these bioactive molecules. Such studies highlight the compound's relevance in discovering novel natural products with medicinal properties (Mitra et al., 2021).
Enzyme Inhibition for Therapeutic Applications
2-(Butan-2-yl)piperidine derivatives have been explored for their enzyme inhibitory effects, particularly in the context of dipeptidyl peptidase IV (DPP IV) inhibitors. These inhibitors play a vital role in treating type 2 diabetes mellitus by enhancing the bioavailability of incretin molecules, which promote insulin secretion. The structural flexibility and enzyme inhibition potential of piperidine derivatives highlight their significance in developing new antidiabetic drugs (Mendieta et al., 2011).
Safety And Hazards
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2-(Butan-2-yl)piperidine hydrochloride, is an important task of modern organic chemistry .
properties
IUPAC Name |
2-butan-2-ylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-3-8(2)9-6-4-5-7-10-9;/h8-10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAVQAFHULGZLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butan-2-yl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



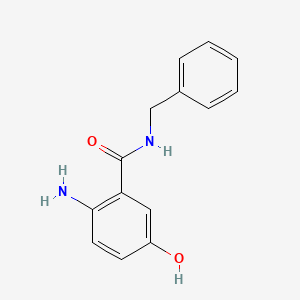
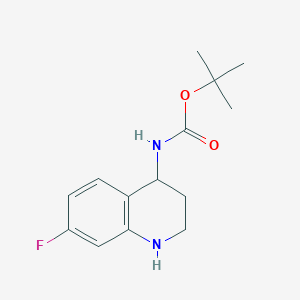
![2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride](/img/structure/B1443081.png)
